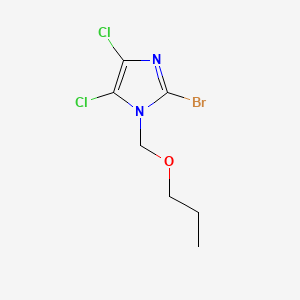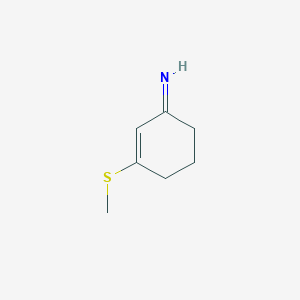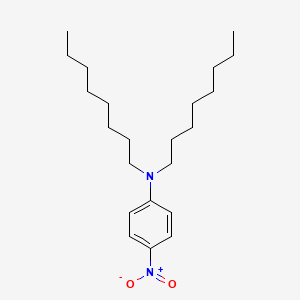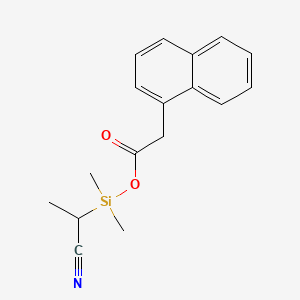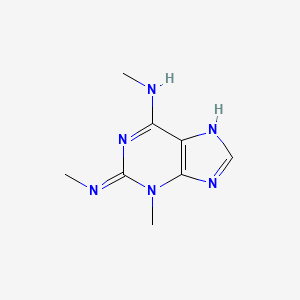
2,3-Dichloro-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of two chlorine atoms and a methyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2,3-dichloropropionyl chloride with methylamine. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process . The reaction can be represented as follows:
2,3-Dichloropropionyl chloride+Methylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce 2,3-dichloropropanoic acid and methylamine.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,3-Dichloropropanoic acid and methylamine.
Reduction: Corresponding amine.
Scientific Research Applications
2,3-Dichloro-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with proteins and nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-2-methylpropanamide
- N-methylpropanamide
- 2,3-Dichloro-N-cyclohexyl-2-methylpropanamide
Uniqueness
2,3-Dichloro-N-methylpropanamide is unique due to the presence of two chlorine atoms and a methyl group, which confer distinct chemical properties.
Properties
CAS No. |
105552-93-0 |
|---|---|
Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156.01 g/mol |
IUPAC Name |
2,3-dichloro-N-methylpropanamide |
InChI |
InChI=1S/C4H7Cl2NO/c1-7-4(8)3(6)2-5/h3H,2H2,1H3,(H,7,8) |
InChI Key |
IJODUKFWIYELHO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Cyclohexyl-2-(phenylselanyl)ethyl]cyanamide](/img/structure/B14324543.png)

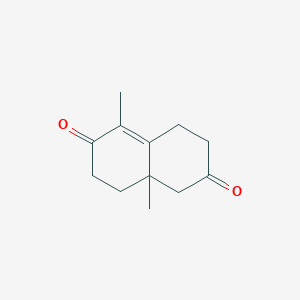
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
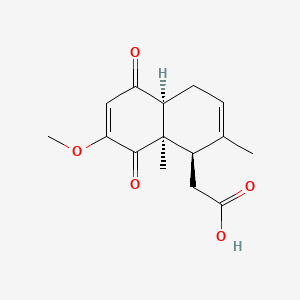
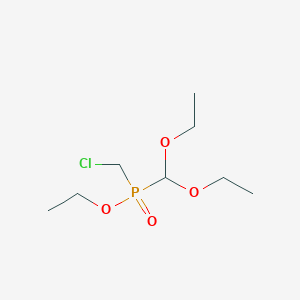
![5-{[(Ethoxycarbonyl)amino]oxy}naphthalene-1-carboxylic acid](/img/structure/B14324594.png)
